![molecular formula C16H12N2O2S3 B2655544 (E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868147-24-4](/img/structure/B2655544.png)
(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide
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Description
(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H12N2O2S3 and its molecular weight is 360.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of thiazolidinone derivatives, including those related to the compound . These compounds exhibit potent activity against a spectrum of bacteria and fungi, indicating their potential for developing new antimicrobial agents. For instance, studies have synthesized and characterized thiazolidinone derivatives, revealing significant activity against mycobacteria, including Mycobacterium tuberculosis, and other non-tuberculous mycobacteria. Additionally, some derivatives showed notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a critical pathogen in healthcare settings (Krátký, Vinšová, & Stolaříková, 2017). Another study highlighted the synthesis of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents, showing significant efficacy against a range of bacterial and fungal pathogens (Incerti et al., 2017).
Anti-inflammatory Activity
Thiazolidinone compounds have also been explored for their anti-inflammatory properties. A study synthesized derivatives of thiazolidin-4-one and evaluated their anti-inflammatory activity. Some derivatives displayed significant anti-inflammatory effects, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Sunder & Maleraju, 2013).
Anticancer Activity
The potential of thiazolidinone derivatives as anticancer agents has been investigated, with some compounds showing considerable activity against various cancer cell lines. The synthesis of novel N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems demonstrated anticancer activity in vitro, highlighting the versatility of thiazolidinone frameworks in drug development for cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antifibrotic and Antioxidant Activities
Further research into thiazolidinone derivatives has uncovered their antifibrotic and antioxidant potentials. Some compounds have been identified as candidates for antifibrotic therapy, showing effects comparable to known drugs without significant superoxide radical scavenging, suggesting a targeted action mechanism (Kaminskyy et al., 2016). Additionally, certain derivatives exhibit excellent antioxidant activity, further broadening the therapeutic applications of these compounds (Čačić et al., 2010).
properties
IUPAC Name |
N-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S3/c1-10(19)17-11-4-6-12(7-5-11)18-15(20)14(23-16(18)21)9-13-3-2-8-22-13/h2-9H,1H3,(H,17,19)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLQVTUYWTWTHY-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide |
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